molecular formula C15H16N2O2 B1619845 2-[(4-Ethoxyphenyl)azo]-p-cresol CAS No. 6370-44-1

2-[(4-Ethoxyphenyl)azo]-p-cresol

Cat. No.: B1619845
CAS No.: 6370-44-1
M. Wt: 256.3 g/mol
InChI Key: RVBLBXYCACHTLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Ethoxyphenyl)azo]-p-cresol is an azo compound characterized by a p-cresol backbone (4-methylphenol) linked via an azo (–N=N–) group to a 4-ethoxyphenyl substituent. Its molecular formula is C₁₆H₁₆N₂O₂, with a molecular weight of 268.32 g/mol. This compound belongs to the class of aromatic azo dyes, which are widely used in industrial applications such as textiles, cosmetics, and analytical chemistry due to their vivid colors and chelating properties . The ethoxy (–OCH₂CH₃) group enhances solubility in organic solvents and may influence electronic properties, shifting absorption spectra compared to derivatives with electron-withdrawing substituents (e.g., nitro or chloro groups) .

Properties

CAS No.

6370-44-1

Molecular Formula

C15H16N2O2

Molecular Weight

256.3 g/mol

IUPAC Name

2-[(4-ethoxyphenyl)diazenyl]-4-methylphenol

InChI

InChI=1S/C15H16N2O2/c1-3-19-13-7-5-12(6-8-13)16-17-14-10-11(2)4-9-15(14)18/h4-10,18H,3H2,1-2H3

InChI Key

RVBLBXYCACHTLV-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N=NC2=C(C=CC(=C2)C)O

Canonical SMILES

CCOC1=CC=C(C=C1)N=NC2=C(C=CC(=C2)C)O

Other CAS No.

6370-44-1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Azo compounds derived from p-cresol or structurally related phenols exhibit variations in substituents and heterocyclic components, leading to distinct physicochemical and functional properties. Key examples include:

Compound Name Key Structural Features Applications Key Differences vs. Target Compound References
2-(2-Thiazolylazo)-p-cresol (TAC) Thiazole ring attached to azo group Spectrophotometric metal ion analysis Heterocyclic thiazole enhances chelation capacity; higher sensitivity for transition metals
4-[(4-Ethoxyphenyl)azo]naphthol (CI 12010) Naphthol backbone instead of p-cresol Cosmetic dyes (restricted category IV/1) Naphthol’s extended aromatic system alters λmax and color fastness
2-[(4-Chlorophenyl)azo]-4-methylphenol Chloro substituent on phenyl ring Textile dyes, pigments Electron-withdrawing Cl reduces solubility; may increase photostability
2-(2H-Benzotriazol-2-yl)-p-cresol Benzotriazole heterocycle UV stabilizer (plastics) Non-azo structure; benzotriazole absorbs UV light, preventing polymer degradation

Physicochemical Properties

  • Solubility: The ethoxy group in 2-[(4-Ethoxyphenyl)azo]-p-cresol improves solubility in polar organic solvents (e.g., ethanol, acetone) compared to chlorinated or nitro-substituted analogues, which exhibit lower solubility due to stronger intermolecular interactions .
  • Acid Dissociation Constant (pKa): The phenolic –OH group in p-cresol derivatives typically has a pKa of ~10.26 . Azo substituents may slightly lower this value due to electron-withdrawing effects.
  • Thermal Stability : Azo compounds generally decompose at temperatures above 200°C. Ethoxy groups may marginally enhance thermal stability compared to nitro groups, which are prone to redox reactions .

Regulatory and Environmental Considerations

  • REACH Compliance : Registered under ECHA (EC 229-439-8) for industrial use .
  • Environmental Fate: Persistent in anaerobic environments but degrades under aerobic conditions via oxidation or photolysis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.